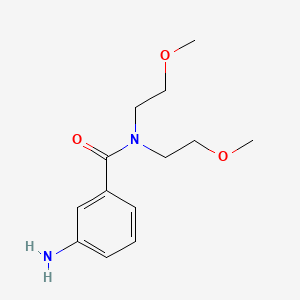![molecular formula C9H6N4O B8434709 4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one](/img/structure/B8434709.png)
4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyridopyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol consists of a fused tricyclic system, which includes a pyridine ring, a pyrrole ring, and a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution or cross-coupling reactions of 4-chloropyridopyrrolopyrimidines . The corresponding 4-amino-pyridopyrrolopyrimidines can then be glycosylated using the modified Mitsunobu protocol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It shows promise as a therapeutic agent for the treatment of cancer and other diseases
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar tricyclic structure and has been studied for its potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidine: Another related compound with similar biological activities.
Uniqueness
9H-Pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H6N4O |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one |
InChI |
InChI=1S/C9H6N4O/c14-9-7-5-1-2-10-3-6(5)13-8(7)11-4-12-9/h1-4H,(H2,11,12,13,14) |
Clé InChI |
NKBBFAIXHQCQCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C3=C(N2)N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine](/img/structure/B8434670.png)


![2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B8434701.png)


![2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one](/img/structure/B8434728.png)

